L-Menthyl acetate

Übersicht

Beschreibung

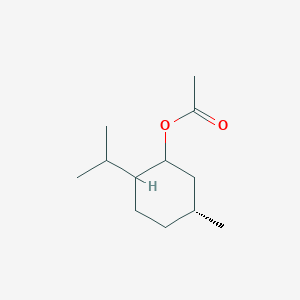

Menthyl acetate is a natural monoterpene ester that contributes to the characteristic smell and flavor of peppermint. It is the acetate ester of menthol and constitutes 3-5% of the volatile oil of Mentha piperita . The compound has a molecular formula of C12H22O2 and a molecular weight of 198.30 g/mol . It is known for its fresh, minty aroma and is widely used in the flavor and fragrance industry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Menthylacetat kann durch Veresterung von Menthol mit Essigsäure synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion kann unter Rückflussbedingungen durchgeführt werden, um eine vollständige Umwandlung von Menthol zu Menthylacetat zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Menthylacetat häufig durch katalytische Veresterung von Menthol und Essigsäure hergestellt. Das Verfahren beinhaltet die Verwendung eines Batch-Reaktors, in dem Menthol und Essigsäure in Gegenwart eines Katalysators gemischt werden. Das Reaktionsgemisch wird erhitzt, um die Veresterung zu fördern, und das resultierende Menthylacetat wird dann durch Destillation gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Menthylacetat unterliegt hauptsächlich Hydrolyse- und Umesterungsreaktionen. Hydrolyse von Menthylacetat in Gegenwart von Wasser und einem Säure- oder Basenkatalysator führt zur Bildung von Menthol und Essigsäure. Umesterung beinhaltet den Austausch der Estergruppe mit einem anderen Alkohol, was zur Bildung verschiedener Ester führt .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser, Säure (z. B. Salzsäure) oder Basenkatalysator (z. B. Natriumhydroxid).

Umesterung: Alkohol (z. B. Methanol), Säure (z. B. Schwefelsäure) oder Basenkatalysator (z. B. Natriummethanolat).

Hauptprodukte:

Hydrolyse: Menthol und Essigsäure.

Umesterung: Verschiedene Ester abhängig von dem in der Reaktion verwendeten Alkohol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₂H₂₂O₂

- CAS Number : 2623-23-6

- Molecular Weight : 198.31 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : 228-229 °C

- Density : 0.922 g/mL at 25 °C

L-Menthyl acetate is characterized by its pleasant minty aroma and is milder than menthol, making it suitable for various applications without overwhelming the senses.

Food and Beverage Industry

This compound is widely used as a flavoring agent due to its refreshing minty taste. It is particularly prevalent in:

- Confectionery : Used to enhance the flavor profile of candies.

- Beverages : Incorporated in soft drinks and alcoholic beverages for a minty freshness.

- Dairy Products : Utilized in ice creams and yogurts to provide a unique flavor.

Recent studies have also explored the use of this compound in creating inclusion complexes with β-cyclodextrin, which can improve the controlled release of flavors in food products (Xiao et al., 2024) .

Cosmetics and Personal Care Products

The compound's mildness makes it an ideal ingredient in cosmetic formulations:

- Soaps and Detergents : Provides a fresh scent without a strong minty note, enhancing user experience.

- Fragrances : Used in fine fragrances to impart a floral aspect while maintaining freshness.

- Antiperspirants and Deodorants : Acts as a fragrance component that contributes to the overall scent profile (Takasago International Corporation) .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications, particularly in drug delivery systems:

- Transdermal Drug Delivery : Research indicates that this compound can enhance skin permeation of certain drugs like 5-aminolevulinic acid, suggesting potential use in topical formulations (Tokuoka et al., 2008) .

- Biocatalysis : Studies have focused on optimizing esterase enzymes for the kinetic resolution of L-Menthol using this compound, highlighting its role in synthetic chemistry (Zhou et al., 2024) .

Biocatalysis and Green Chemistry

The compound is being investigated for its role in sustainable chemical processes:

- Esterification Reactions : Effective synthesis methods have been developed using various acetylating agents, with acetyl chloride yielding the best results (Fatimah et al., 2018) .

- Enzyme Engineering : Research has demonstrated the engineering of esterases from Bacillus subtilis for efficient hydrolysis of this compound, promoting greener industrial processes (Qiao et al., 2023) .

Case Study 1: Flavor Release Enhancement

A study examined the formation of inclusion complexes between β-cyclodextrin and this compound. The results indicated improved flavor stability and controlled release properties, which could significantly benefit the food industry by enhancing flavor longevity (Xiao et al., 2024) .

Case Study 2: Transdermal Drug Delivery

In a clinical study, this compound was evaluated for its ability to enhance skin permeation of therapeutic agents. The findings suggested that incorporating this compound into topical formulations could improve drug absorption rates significantly (Tokuoka et al., 2008) .

Wirkmechanismus

Menthyl acetate exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness, which is why menthyl acetate is commonly used in topical formulations for its cooling effect. The compound may also interact with kappa-opioid receptors, contributing to its analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Menthylacetat wird häufig mit anderen Menthol-Derivaten wie Menthol, Neomenthol und Isomenthol verglichen. Obwohl alle diese Verbindungen ein ähnliches minziges Aroma aufweisen, ist Menthylacetat aufgrund seiner Esterfunktionsgruppe einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleiht.

Ähnliche Verbindungen:

Menthol: Die Stammverbindung, bekannt für ihr starkes minziges Aroma und ihre kühlende Wirkung.

Neomenthol: Ein Isomer von Menthol mit einem leicht abweichenden Geruchsprofil.

Isomenthol: Ein weiteres Isomer von Menthol, das in verschiedenen Aroma- und Duftstoffanwendungen verwendet wird.

Menthylacetat zeichnet sich durch seine Estergruppe aus, wodurch es für bestimmte Anwendungen in der Aroma- und Duftstoffindustrie besser geeignet ist.

Biologische Aktivität

L-Menthyl acetate, a natural compound derived from mint oils, has garnered interest in various fields such as food science, pharmacology, and biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound (C₁₂H₂₂O₂) is an ester formed from menthol and acetic acid. Its structure contributes to its unique properties and biological activities, including:

- Molecular Weight : 198.31 g/mol

- Boiling Point : Approximately 210°C

- Solubility : Soluble in organic solvents but poorly soluble in water.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance:

- DPPH Assay : In a study assessing the antioxidant capacity of mint essential oils, this compound demonstrated effective radical scavenging activity at concentrations as low as 5 µg/mL, significantly reducing lipid peroxidation in liver tissues .

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 5 | 52.4 |

| 100 | 76.9 |

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In a model using lipopolysaccharide-stimulated macrophages, lower concentrations of this compound improved cell viability while higher concentrations exhibited cytotoxic effects . This suggests a dose-dependent relationship where moderate doses could be beneficial.

3. Analgesic Properties

The compound has been investigated for its analgesic effects. In animal models, this compound showed potential in alleviating pain through mechanisms that may involve modulation of inflammatory pathways .

4. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential application in food preservation and therapeutic formulations .

Case Study 1: Antioxidant Efficacy in Liver Protection

In a controlled study involving rats subjected to carbon tetrachloride (CCl₄)-induced oxidative stress, pretreatment with this compound at doses of 40 mg/kg significantly reduced markers of liver damage (ALT, AST) compared to untreated controls. The study concluded that this compound could enhance antioxidant enzyme levels, thereby protecting hepatic tissues from oxidative damage .

Case Study 2: Skin Permeation Enhancement

A study explored the use of this compound as a permeation enhancer for transdermal drug delivery systems. It was found to significantly improve the skin permeation of 5-aminolevulinic acid, suggesting its utility in enhancing the efficacy of topical formulations .

Research Findings

Recent studies have focused on the enzymatic applications of this compound:

- Biocatalysis : Research has optimized esterase enzymes for the kinetic resolution of L-Menthol using this compound, enhancing selectivity and efficiency in synthetic applications .

- Controlled Release Mechanisms : Investigations into β-cyclodextrin inclusion complexes with this compound indicate potential for controlled release applications in flavoring and pharmaceuticals .

Eigenschaften

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859153 | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227 °C | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

dl-, (-)- 0.919-0.924 | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |

| Record name | Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomenthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d-Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.